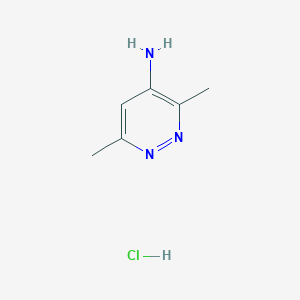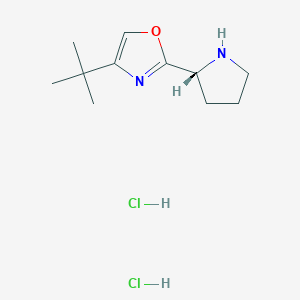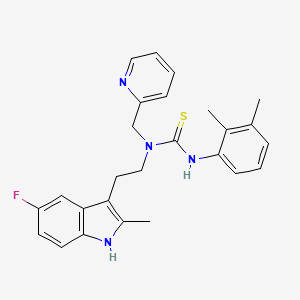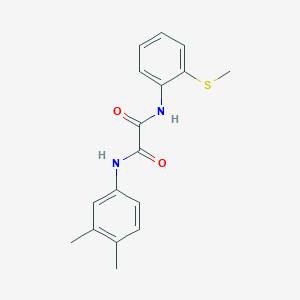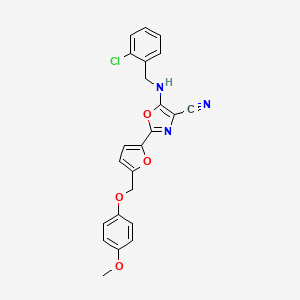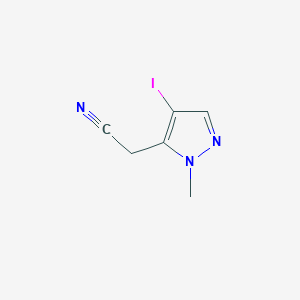
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide, also known as BAY 61-3606, is a small molecule inhibitor of the protein tyrosine kinase Syk. It has been studied for its potential use in treating various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
科学的研究の応用
Fluorinated Compounds in Drug Design
Fluorinated compounds play a pivotal role in drug design due to the unique properties imparted by fluorine atoms, such as increased stability, lipophilicity, and the ability to modulate the biological activity of pharmaceuticals. The incorporation of fluorine can affect the binding affinity of molecules to biological targets, enhancing their therapeutic potential.
Metabolic Studies
Studies utilizing fluorine-containing compounds, especially those labeled with ^18F, are instrumental in positron emission tomography (PET) imaging for diagnosing and monitoring various diseases, including cancer and neurological disorders. For instance, the development of fluoropyrimidine derivatives has been a focus for their use as PET tracers to image enzyme activity in tumors, providing insights into tumor metabolism and the effectiveness of cancer treatments (Beer et al., 1995).
Antitumor Activity
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine), are widely used in chemotherapy due to their ability to interfere with DNA synthesis in cancer cells. The metabolic pathways and enzyme-mediated activation of these compounds have been extensively studied to optimize their selective toxicity towards cancer cells while minimizing effects on normal tissues. Modifications in the fluoropyrimidine structure aim to improve efficacy and reduce side effects, leading to better clinical outcomes in cancer treatment (Malet-Martino & Martino, 2002).
Enzyme Inhibition for Disease Treatment
The design and synthesis of fluorinated compounds often target the inhibition of specific enzymes involved in disease pathways. For example, capecitabine, a prodrug of 5-FU, is activated selectively in tumor tissues through a cascade of enzyme reactions. Such strategies aim to achieve targeted therapy with reduced systemic toxicity, highlighting the significance of enzyme-specific inhibitors in treating diseases like cancer (Miwa et al., 1998).
特性
IUPAC Name |
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c1-15(10-6-17-5-9(10)13)11(16)7-2-8(12)4-14-3-7/h2-4,9-10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTKNXPKSJJUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2647575.png)
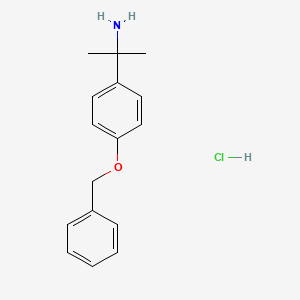
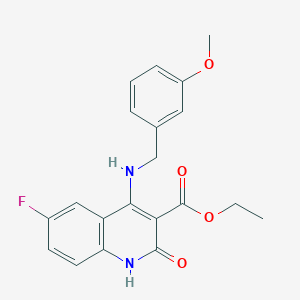

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2647580.png)
![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2647581.png)
